REACTION_CXSMILES
|
Cl[C:2]1[C:11]([O:12][CH3:13])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:14][CH3:15])[CH:8]=2)[N:3]=1.O.[NH2:17][NH2:18]>C(O)C>[CH3:13][O:12][C:11]1[C:2]([NH:17][NH2:18])=[N:3][C:4]2[C:9]([N:10]=1)=[CH:8][C:7]([O:14][CH3:15])=[CH:6][CH:5]=2 |f:1.2|
|
Name
|
|
Quantity
|
0.022 mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=C(C=C2N=C1OC)OC
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the final reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to being cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The spent mixture was then filtered
|
Type
|
WASH
|
Details
|
the recovered precipitate washed with ethanol to ultimately afford 4.1 g
|
Name
|
|
Type
|
|
Smiles
|
COC=1C(=NC2=CC=C(C=C2N1)OC)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |